Acetonitrile-d3 (CD3CN, CAS 148642-19-7) is the deuterated isotopologue of acetonitrile (CH3CN), a polar aprotic solvent widely used in chemical research. Its primary value is in applications where the presence of protons (¹H) from the solvent would interfere with the analysis, most notably in Nuclear Magnetic Resonance (NMR) spectroscopy. By replacing hydrogen atoms with deuterium, Acetonitrile-d3 provides a transparent background in ¹H NMR spectra, allowing for clear, unambiguous observation of analyte signals. This property, combined with its favorable polarity for a range of moderately polar organic compounds, makes it a critical solvent choice for structural elucidation, reaction monitoring, and quantitative NMR (qNMR).
Substituting Acetonitrile-d3 with standard, non-deuterated acetonitrile is fundamentally incompatible with ¹H NMR applications, as the solvent's own intense proton signals would completely obscure the analyte's spectrum. While other deuterated solvents are available, they are not direct replacements due to significant differences in physical and chemical properties that impact procurement and experimental success. For instance, Deuterated Chloroform (CDCl3) is less polar and fails to dissolve many of the moderately polar compounds suited for Acetonitrile-d3. Conversely, highly polar solvents like Deuterated Dimethyl Sulfoxide (DMSO-d6) can be difficult to remove from samples due to a high boiling point, complicating sample recovery. Protic solvents like Methanol-d4 (CD3OD) are unsuitable for analytes with exchangeable protons (-OH, -NH), as the solvent's deuterium can exchange with these protons, leading to signal loss and analytical misinterpretation. Therefore, selecting Acetonitrile-d3 is a deliberate choice based on a specific combination of NMR transparency, polarity, and handling characteristics not offered by common substitutes.
The primary procurement driver for Acetonitrile-d3 is its ¹H NMR spectral transparency. The residual proton signal in Acetonitrile-d3 appears as a predictable, low-intensity quintet at approximately 1.94 ppm. This is in stark contrast to non-deuterated acetonitrile, which would produce a singlet of overwhelming intensity near 2.1 ppm, masking most analyte signals. Compared to other common deuterated solvents, its residual peak is in a relatively uncongested region; for example, the residual peak for CDCl3 is at ~7.26 ppm, which can interfere with the analysis of aromatic compounds.
| Evidence Dimension | Residual Proton (¹H) NMR Chemical Shift |
| Target Compound Data | ~1.94 ppm (quintet) |
| Comparator Or Baseline | Chloroform-d (CDCl3): ~7.26 ppm (singlet); DMSO-d6: ~2.50 ppm (quintet); Non-deuterated Acetonitrile: ~2.1 ppm (overwhelming singlet) |
| Quantified Difference | Positioned in a non-aromatic, less crowded spectral region compared to CDCl3 and provides a clean background versus non-deuterated CH3CN. |
| Conditions | Standard ¹H NMR spectroscopy at 295-300K. |
This ensures that analyte signals are not obscured by the solvent, which is critical for accurate structural assignment, kinetic studies, and quantification.
Acetonitrile-d3 offers a polarity index of 5.8, making it effective for dissolving moderately polar to polar compounds that are insoluble in less polar solvents like Chloroform-d (polarity index 4.1) or Benzene-d6 (polarity index 2.7). Unlike the highly polar DMSO-d6 (polarity index 7.2), Acetonitrile-d3 has a much lower boiling point (81.6 °C vs. 189 °C for DMSO). This significantly simplifies post-analytical sample recovery via evaporation, a critical processability advantage in labs where samples must be reclaimed. Its lower viscosity also contributes to easier handling and filtration compared to DMSO-d6.
| Evidence Dimension | Boiling Point & Polarity Index |
| Target Compound Data | Boiling Point: 81.6 °C; Polarity Index: 5.8 |
| Comparator Or Baseline | DMSO-d6: Boiling Point: 189 °C; Polarity Index: 7.2. Chloroform-d: Boiling Point: 61 °C; Polarity Index: 4.1. |
| Quantified Difference | Boiling point is over 100 °C lower than DMSO-d6, facilitating easy removal. Polarity is substantially higher than CDCl3, enabling dissolution of a different class of analytes. |
| Conditions | Standard atmospheric pressure. |
This combination of properties enables the analysis of a broad range of compounds while ensuring that downstream processing, such as sample recovery, is efficient and straightforward.
In advanced mass spectrometry techniques like Hydrogen-Deuterium Exchange (HDX-MS), using a deuterated mobile phase is essential for maintaining the deuterium label on the analyte during chromatographic separation. Acetonitrile is a preferred organic modifier in reversed-phase LC-MS for its low viscosity and high separation efficiency. Using Acetonitrile-d3 in place of standard acetonitrile allows for the creation of a deuterated mobile phase that preserves the integrity of the HDX experiment, which is impossible with non-deuterated acetonitrile as it would promote back-exchange. This application is critical for studying protein conformation, flexibility, and interactions.
| Evidence Dimension | Isotopic Composition of LC Mobile Phase |
| Target Compound Data | Provides a deuterated organic mobile phase component (CD3CN). |
| Comparator Or Baseline | Standard Acetonitrile (CH3CN) provides a protic mobile phase component. |
| Quantified Difference | Maintains high levels of deuterium incorporation on analytes during separation, preventing information loss from back-exchange. |
| Conditions | Reversed-phase liquid chromatography under 'quench' conditions (low pH, low temperature) for HDX-MS. |
For researchers in structural biology and biopharmaceuticals, procuring Acetonitrile-d3 is non-negotiable for conducting HDX-MS experiments to probe protein dynamics.
Ideal for obtaining high-resolution ¹H NMR spectra of organic molecules, natural products, and synthetic intermediates that exhibit poor solubility in non-polar solvents like CDCl3 but require easy solvent removal, a key advantage over DMSO-d6. Its clean spectral window around 1.94 ppm avoids signal overlap issues common with other solvents.
The aprotic nature and spectral transparency of Acetonitrile-d3 make it a preferred medium for real-time NMR monitoring of chemical reactions. It allows for precise tracking of reactant consumption and product formation without solvent interference, providing critical data for kinetic and mechanistic studies.
A critical procurement choice for proteomics and structural biology labs studying protein dynamics. Using Acetonitrile-d3 as the organic component of the LC mobile phase is essential to prevent the loss of incorporated deuterium labels ('back-exchange') during analysis, thereby preserving the structural information of the protein.
Acetonitrile possesses a wide electrochemical window, making it a common solvent for electrochemical research. Using the deuterated form, Acetonitrile-d3, allows for simultaneous electrochemical analysis and NMR spectroscopy, enabling direct characterization of electrochemically generated species without proton solvent interference.
Flammable;Irritant